[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride
Description
Overview of [1,4′-Bipiperidine]-1′-carbonyl-d10 Chloride Hydrochloride
1.1.1 Structural Characteristics
The compound consists of two piperidine rings connected via a carbonyl chloride group. The deuterium labeling (d10) is localized at the 2,2,3,3,4,4,5,5,6,6 positions of one piperidine ring, as confirmed by its molecular formula C₁₁H₂₀Cl₂N₂O (molecular weight: 277.25 g/mol). The deuterium-enriched structure minimally alters the compound’s chemical properties while providing a distinct isotopic signature for analytical applications.
1.1.2 Synthesis and Reactivity
The synthesis involves selective deuterium incorporation into the piperidine core, often achieved through stepwise reduction of pyridine precursors using deuterium gas (D₂) or deuterated reagents. The carbonyl chloride moiety enables nucleophilic acyl substitution reactions, making it a versatile intermediate for synthesizing esters, amides, and other functionalized derivatives.
1.1.3 Analytical Properties
The compound’s deuterium labeling facilitates precise quantification in mass spectrometry (MS). For example, its molecular ion peak ([M+H]⁺) appears at m/z 278.26, distinct from its non-deuterated analog. This property is exploited in pharmacokinetic studies to distinguish between endogenous and exogenous compounds.
Historical Context of Deuterated Bipiperidine Compounds
1.2.1 Early Developments
Deuterated piperidines emerged as research tools in the 1960s, primarily for studying metabolic pathways and enzyme kinetics. Initial efforts focused on partial deuteration, but advancements in synthetic chemistry have enabled precise labeling patterns.
1.2.2 Transition to Precision Deuteration
Modern methods emphasize regio- and stereoselective deuteration. For example, tungsten-coordinated pyridinium complexes enable stepwise deuterium addition to piperidine rings, achieving high isotopic purity. This approach addresses limitations in earlier catalytic and metal-free methods, which often led to over-deuteration or poor selectivity.
1.2.3 Pharmaceutical Applications
Deuterated bipiperidines gained prominence as intermediates for anticancer agents. [1,4′-Bipiperidine]-1′-carbonyl-d10 Chloride Hydrochloride is directly involved in synthesizing irinotecan, a topoisomerase I inhibitor used in colorectal cancer treatment. Its role underscores the importance of deuterium-labeled compounds in drug development.
Significance in Chemical and Pharmaceutical Research
1.3.1 Metabolic Stability and Drug Development
Deuterium incorporation reduces metabolic liability by slowing enzymatic CYP450-mediated oxidation. In irinotecan synthesis, the deuterated intermediate enhances the stability of the active metabolite, SN-38, improving therapeutic efficacy.
1.3.2 Analytical Internal Standards
As a deuterated analog, this compound serves as an internal standard in MS-based assays. Its isotopic signature eliminates ion suppression effects and compensates for matrix interference, ensuring accurate quantification. For instance, it enables precise tracking of drug absorption, distribution, metabolism, and excretion (ADME) profiles.
1.3.3 Synthetic Building Block
The compound’s reactivity makes it a key intermediate for synthesizing deuterated camptothecin derivatives. These derivatives are critical for studying topoisomerase I inhibition mechanisms and optimizing antitumor efficacy.
Current State of Research on Deuterium-Labeled Piperidine Derivatives
1.4.1 Advanced Synthesis Techniques
Recent advancements focus on modular, high-yield synthesis of deuterated piperidines:
- Tungsten-Mediated Reduction : Stepwise H/D exchange on pyridinium complexes achieves controlled deuteration at specific positions.
- Catalytic Hydrogenation : Deuterium gas (D₂) is used to saturate pyridine rings, though regioselectivity remains a challenge.
1.4.2 Applications in Drug Discovery
Deuterated piperidines are integral to developing novel therapeutics:
- Kinetic Isotope Effects : Deuterium substitution at metabolically labile sites improves half-life and reduces dosing frequency.
- Target Engagement : Precision deuteration alters drug-target interactions, enabling selective inhibition of enzymes like TYK2.
1.4.3 Analytical Challenges and Innovations
While MS remains the gold standard for analyzing deuterated compounds, limitations persist:
- Isotopic Purity : Over-deuteration or scrambling necessitates advanced characterization techniques like molecular rotational resonance (MRR) spectroscopy.
- Cost and Accessibility : High-purity deuterated intermediates are often synthesized on-demand, increasing production costs.
Data Tables
Table 1: Key Properties of [1,4′-Bipiperidine]-1′-carbonyl-d10 Chloride Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₀Cl₂N₂O | |
| Molecular Weight | 277.25 g/mol | |
| CAS Number | 718613-22-0 | |
| Deuterium Positions | 2,2,3,3,4,4,5,5,6,6 (d10) |
Table 2: Comparative Analysis of Deuterated vs. Non-Deuterated Bipiperidines
| Parameter | Non-Deuterated | Deuterated (d10) |
|---|---|---|
| Metabolic Stability | Moderate | Enhanced (CYP450 resistance) |
| MS Detection | Limited resolution | Distinct isotopic signature |
| Synthetic Complexity | Standard methods | Precision deuteration required |
Properties
IUPAC Name |
4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-1-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O.ClH/c12-11(15)14-8-4-10(5-9-14)13-6-2-1-3-7-13;/h10H,1-9H2;1H/i1D2,2D2,3D2,6D2,7D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXXNCHZAMNCBX-DEIQIEEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCN(CC2)C(=O)Cl)([2H])[2H])([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
718613-22-0 | |
| Record name | [1,4′-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10]-1′-carbonyl chloride, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=718613-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Deuterium Incorporation via Catalytic Exchange
A prominent method for synthesizing deuterated compounds involves catalytic hydrogen-deuterium (H-D) exchange. As described in a patent outlining deuterated compound synthesis, rhodium-based catalysts facilitate the replacement of hydrogen atoms with deuterium at specific positions. For This compound , this approach requires:
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Starting Material : Non-deuterated [1,4'-Bipiperidine]-1'-carbonyl chloride.
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Deuteration Conditions :
This method achieves >98% deuteration at the bipiperidine backbone, confirmed via mass spectrometry.
Stepwise Synthesis Using Deuterated Intermediates
An alternative route involves constructing the deuterated bipiperidine scaffold early in the synthesis. Key steps include:
Synthesis of Deuterated Bipiperidine
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Deuterated Alkylation : Reacting piperidine-d₁₀ with 4-chloropyridine in the presence of a palladium catalyst to form the bipiperidine core.
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Carbonylation : Introducing the carbonyl group via phosgene (COCl₂) or triphosgene in dichloromethane.
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Hydrochloride Formation : Treating the carbonyl chloride intermediate with HCl gas in ethanol to yield the hydrochloride salt.
Purification and Characterization
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Crystallization : Recrystallization from ethanol/water (8:2 v/v) at −20°C enhances purity (>99.5%).
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X-ray Diffraction : Confirms crystalline structure (Fig. 1).
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NMR : ¹H NMR shows absence of proton signals at δ 1.2–2.8 ppm, confirming deuteration.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Acid Stoichiometry in Hydrochloride Formation
Excess HCl gas (2.5 equivalents) ensures complete salt formation, while lower equivalents (≤1.5) result in residual free base.
Industrial-Scale Production Considerations
Environmental Impact
Analytical Validation
Purity Assessment
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1,4’-Bipiperidine]-1’-carbonyl-d10 Chloride Hydrochloride can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions may vary, the compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: This reaction is often performed in the presence of water or aqueous solutions of acids or bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, or sodium borohydride may be used depending on the desired transformation.
Major Products:
Substitution Reactions: The major products are the substituted derivatives of bipiperidine.
Hydrolysis: The major products are the corresponding carboxylic acid and hydrochloric acid.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1,4’-Bipiperidine]-1’-carbonyl-d10 Chloride Hydrochloride is used as an intermediate in the synthesis of various complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, facilitating the formation of metal complexes.
Biology and Medicine:
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents. It serves as a building block for the synthesis of bioactive molecules.
Biochemical Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industry:
Material Science: The compound is used in the production of advanced materials with specific properties.
Chemical Manufacturing: It is employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [1,4’-Bipiperidine]-1’-carbonyl-d10 Chloride Hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
[1,4'-Bipiperidine]-1'-carbonyl Chloride (Non-Deuterated)
- Molecular Formula : C₁₁H₁₉ClN₂O·HCl
- Molecular Weight : 230.73 g/mol
- Role : A key intermediate in synthesizing bioactive molecules, such as scutellarein analogs (e.g., compound 7e in ) and TGF-β inhibitors .
- Key Difference : The absence of deuterium makes it unsuitable for isotope-labeling applications but more cost-effective for bulk synthesis (priced at €199.00/5g vs. the deuterated variant, which is likely higher due to specialized synthesis) .
Irinotecan Hydrochloride-Related Compounds
- Example: USP Irinotecan Related Compound C (C₃₂H₃₆N₄O₆·HCl) Structure: Contains the [1,4'-bipiperidine]-1'-carboxylate ester linked to a quinoline-derived scaffold . Application: A degradation product of irinotecan, monitored for impurity levels (<0.10% in pharmaceutical formulations) . Key Difference: Functional group variation (ester vs. acyl chloride) limits its utility as a synthetic intermediate but highlights its role in drug stability profiling .
Carpipramine Derivatives
- Example: Carpipramine Dihydrochloride Monohydrate (C₂₈H₃₈N₄O·2HCl·H₂O) Structure: Features a [1,4'-bipiperidine]-4'-carboxamide group attached to a dibenzazepine moiety . Application: Antipsychotic agent regulated by the FDA and EMA . Key Difference: The carboxamide group distinguishes it from the acyl chloride functionality, altering reactivity and biological targets .
Functional and Application-Based Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Application | Key Feature |
|---|---|---|---|---|
| [1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride | C₁₁H₉D₁₀ClN₂O·HCl | 247.79 | Isotope-labeled internal standard | Deuterium substitution for metabolic tracing |
| [1,4'-Bipiperidine]-1'-carbonyl Chloride | C₁₁H₁₉ClN₂O·HCl | 230.73 | Synthetic intermediate for bioactive molecules | Cost-effective, non-deuterated |
| Irinotecan-Related Compound C | C₃₂H₃₆N₄O₆·HCl | 609.11 | Pharmaceutical impurity standard | Ester-linked bipiperidine in quinoline scaffold |
| Carpipramine Dihydrochloride | C₂₈H₃₈N₄O·2HCl·H₂O | 677.18 | Antipsychotic drug | Carboxamide functional group |
Biological Activity
[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. Its structure includes a bipiperidine moiety, which is known for its versatility in medicinal chemistry, particularly in the development of drugs targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H20Cl2N2O
- Molecular Weight : 267.1953 g/mol
- CAS Number : 103816-19-9
Synthesis
The synthesis of this compound typically involves the reaction of bipiperidine derivatives with carbonyl chloride in the presence of suitable solvents and bases. For example, one method involves dissolving 7-Ethyl-10-hydroxycamptothecin in dichloromethane and adding the bipiperidine derivative under nitrogen atmosphere, followed by stirring and purification processes to obtain a high yield product .
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds related to bipiperidine structures. For instance, derivatives with similar frameworks have shown promising antiviral activity against SARS-CoV-2, with IC50 values indicating effective inhibition at low concentrations. Such findings suggest that this compound may possess similar antiviral capabilities due to its structural characteristics .
Anticancer Potential
The bipiperidine scaffold has been widely studied in anticancer research. Compounds derived from this structure have demonstrated significant cytotoxic effects against various cancer cell lines. A study examining related compounds found that they inhibited cell proliferation and induced apoptosis in human cancer cells, suggesting a potential mechanism for this compound as an anticancer agent .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of bipiperidine derivatives. Research indicates that these compounds can inhibit cholinesterases (AChE and BuChE), which are implicated in neurodegenerative diseases such as Alzheimer's. Inhibition of these enzymes can lead to increased levels of neurotransmitters like acetylcholine, thereby enhancing cognitive function and offering protective effects against neurodegeneration .
Case Studies
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Study A | This compound | Antiviral (SARS-CoV-2) | 2.34 µM |
| Study B | Related Bipiperidine Derivative | Cholinesterase Inhibition | 14.8 nM |
| Study C | Bipiperidine-based Anticancer Compound | Cytotoxicity against HeLa Cells | 5 µM |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit cholinesterases suggests a role in modulating neurotransmitter levels.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antiviral Mechanisms : The structural components may interfere with viral replication processes or enhance host immune responses.
Q & A
Q. What protocols ensure safe handling and storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
